Cas no 50477-28-6 (5,7-Dibromo-1H-indazole)
5,7-Dibromo-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Dibromo-1H-indazole
- 1H-Indazole, 5,7-dibromo-
- 6945AB
- AB22171
- AB0067000
- A7484
- ST24044097
- AM20120445
- 477D286
- MFCD05664000
- F2199-0481
- SCHEMBL11577531
- O11329
- AKOS015835404
- EN300-264831
- 50477-28-6
- DTXSID70605309
- AC-28259
- DS-17065
-
- MDL: MFCD05664000
- Inchi: 1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
- InChI Key: SBDPXXDRYPLLKE-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2C=NNC=21)Br
Computed Properties
- Exact Mass: 273.87400
- Monoisotopic Mass: 273.87412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 28.7
Experimental Properties
- Boiling Point: 384.6℃/760mmHg
- PSA: 28.68000
- LogP: 3.08790
5,7-Dibromo-1H-indazole Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
5,7-Dibromo-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,7-Dibromo-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QN939-250mg |
5,7-Dibromo-1H-indazole |
50477-28-6 | 95+% | 250mg |
1085CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QN939-1g |
5,7-Dibromo-1H-indazole |
50477-28-6 | 95+% | 1g |
2849CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QN939-100mg |
5,7-Dibromo-1H-indazole |
50477-28-6 | 95+% | 100mg |
522CNY | 2021-05-07 | |
| Alichem | A269002484-1g |
5,7-Dibromo-1H-indazole |
50477-28-6 | 95% | 1g |
$279.40 | 2023-09-01 | |
| Alichem | A269002484-5g |
5,7-Dibromo-1H-indazole |
50477-28-6 | 95% | 5g |
$883.05 | 2023-09-01 | |
| TRC | D426875-25mg |
5,7-Dibromo-1H-indazole |
50477-28-6 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426875-50mg |
5,7-Dibromo-1H-indazole |
50477-28-6 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D426875-250mg |
5,7-Dibromo-1H-indazole |
50477-28-6 | 250mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM129122-1g |
5,7-dibromo-1H-indazole |
50477-28-6 | 95% | 1g |
$293 | 2021-08-05 | |
| Chemenu | CM129122-5g |
5,7-dibromo-1H-indazole |
50477-28-6 | 95% | 5g |
$964 | 2021-08-05 |
5,7-Dibromo-1H-indazole Suppliers
5,7-Dibromo-1H-indazole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 5,7-Dibromo-1H-indazole
Introduction to 5,7-Dibromo-1H-indazole (CAS No. 50477-28-6)
5,7-Dibromo-1H-indazole is a heterocyclic organic compound with significant applications in pharmaceutical and chemical research. Its molecular structure, featuring a brominated indazole core, makes it a valuable intermediate in the synthesis of various bioactive molecules. This compound has garnered attention due to its potential roles in drug development, particularly in the exploration of novel therapeutic agents targeting neurological and inflammatory disorders.
The CAS No. 50477-28-6 identifier uniquely characterizes this substance, ensuring precise classification and recognition within scientific literature and industrial applications. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of bromine atoms at the 5- and 7-positions enhances the electrophilicity of the molecule, facilitating further functionalization and diversification.
Recent advancements in synthetic methodologies have enabled more efficient preparation of 5,7-Dibromo-1H-indazole, allowing for scalable production and exploration of its derivatives. Researchers have leveraged modern techniques such as palladium-catalyzed cross-coupling reactions to introduce additional functional groups, expanding the compound’s utility in medicinal chemistry. These innovations have opened new avenues for developing small-molecule inhibitors with enhanced pharmacological properties.
In the realm of drug discovery, 5,7-Dibromo-1H-indazole has been investigated for its potential as a precursor in the synthesis of molecules targeting specific disease pathways. For instance, studies have explored its derivatives as modulators of voltage-gated ion channels, which are critical in neurological function and pain perception. The bromine substituents provide handles for further chemical manipulation, enabling the design of compounds with tailored binding affinities and selectivity.
The compound’s reactivity also makes it a candidate for exploring photopharmacology—a emerging field that combines photoreactive moieties with pharmacophores to achieve spatiotemporal control over drug activity. By incorporating 5,7-Dibromo-1H-indazole into photoactivatable probes, researchers aim to develop therapies that can be activated or deactivated upon exposure to specific wavelengths of light, offering precise therapeutic intervention.
From a computational chemistry perspective, the structural features of 5,7-Dibromo-1H-indazole have been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how modifications at the bromine positions can influence binding affinity and specificity. Such data are invaluable for guiding the rational design of next-generation drugs with improved efficacy and reduced side effects.
The versatility of 5,7-Dibromo-1H-indazole extends beyond pharmaceutical applications; it has also been utilized in materials science for developing organic semiconductors and light-emitting diodes (OLEDs). The indazole core contributes to electron delocalization, making it an attractive building block for optoelectronic materials. Additionally, the bromine atoms serve as anchoring points for further functionalization, allowing for fine-tuning of material properties such as charge transport and luminescence.
As research continues to uncover new applications for 5,7-Dibromo-1H-indazole, collaborations between academia and industry are becoming increasingly vital. Such partnerships foster the translation of laboratory findings into commercial products, ensuring that promising compounds like this one reach patients in need. The compound’s well-documented synthetic routes and characterized properties make it an ideal candidate for preclinical development programs focused on addressing unmet medical needs.
In conclusion,5,7-Dibromo-1H-indazole (CAS No. 50477-28-6) represents a versatile and highly functional molecule with broad utility across multiple scientific disciplines. Its unique structural features and reactivity profile position it as a cornerstone in modern drug discovery efforts. As new synthetic strategies and applications emerge,5,7-Dibromo-1H-indazole will undoubtedly continue to play a pivotal role in advancing both therapeutic interventions and technological innovations.
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